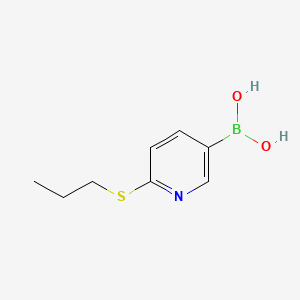

Acide (6-(propylthio)pyridin-3-yl)boronique

Vue d'ensemble

Description

The compound “(6-(Propylthio)pyridin-3-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable complexes with sugars and amino acids . They are considered as bioisosteres of carboxylic acids .

Synthesis Analysis

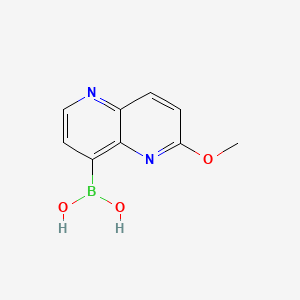

Boronic acids can be synthesized through various methods. One common method involves the use of halogen-metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another approach involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis

The molecular structure of boronic acids like “(6-(Propylthio)pyridin-3-yl)boronic acid” typically includes a boron atom bonded to an oxygen atom and a carbon atom of a pyridine ring .Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also react with 3-chlorocoumarin through Suzuki reaction to prepare biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids with a pKa value of 4–10 . The molecular weight of a similar compound, Pyridine-3-boronic acid, is 122.92 g/mol .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce dérivé d'acide boronique est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour créer des liaisons carbone-carbone, qui sont fondamentales en synthèse organique. La capacité du composé à agir comme un donneur de bore le rend approprié pour la formation de structures biaryles, souvent trouvées dans les produits pharmaceutiques et les matériaux organiques.

Couplage régiosélectif

Le composé peut être utilisé pour le couplage régiosélectif . Cette application est cruciale lorsque des isomères spécifiques d'un produit sont souhaités. Les propriétés stériques et électroniques du groupe (6-(propylthio)pyridin-3-yl) peuvent diriger le couplage pour se produire à des positions particulières sur un substrat, ce qui est essentiel pour la synthèse de molécules complexes avec une grande précision.

Aminocarbonylation

Aminocarbonylation : les réactions impliquent l'introduction d'un groupe amine dans une molécule par carbonylation . Ce dérivé d'acide boronique peut participer à l'aminocarbonylation intramoléculaire catalysée au palladium, conduisant à la formation d'amides, qui sont courantes dans divers composés bioactifs.

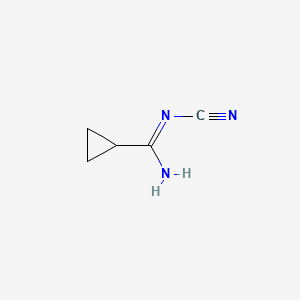

Réactions de cyanation

Le composé est également utilisé dans les réactions de cyanation . Ces réactions sont importantes pour introduire des groupes cyano dans les composés aromatiques, qui peuvent ensuite être transformés en une variété de groupes fonctionnels, tels que les acides carboxyliques, les amides et les amines, augmentant la polyvalence de l'acide boronique en chimie synthétique.

Préparation de chaînes poly(phénylpyridyl) linéaires

Il sert de précurseur pour la préparation de nouvelles chaînes linéaires de poly(phénylpyridyl) . Ces polymères ont des applications potentielles en électronique et en photonique en raison de leurs propriétés conductrices.

Inhibiteurs enzymatiques et kinases

Enfin, ce dérivé d'acide boronique est utilisé dans la synthèse d'inhibiteurs enzymatiques et kinases thérapeutiques . Ces inhibiteurs jouent un rôle important dans le développement de médicaments pour traiter diverses maladies en modulant l'activité d'enzymes ou de kinases spécifiques impliquées dans les voies des maladies.

Mécanisme D'action

Target of Action

Similar compounds like 3-pyridinylboronic acid have been used to prepare many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .

Result of Action

Boronic acids are known to be used in the synthesis of various biologically significant compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Orientations Futures

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

(6-propylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGUNOWBUOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681635 | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-97-7 | |

| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)